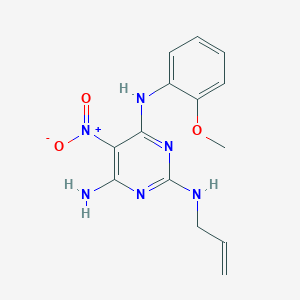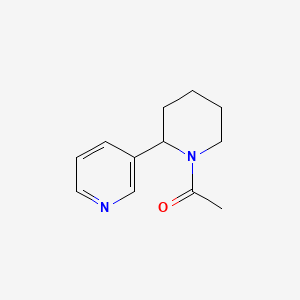![molecular formula C16H21NO3 B14141029 3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione CAS No. 51180-40-6](/img/structure/B14141029.png)
3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione is a chemical compound with the molecular formula C16H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione typically involves the reaction of 4-butoxybenzyl chloride with piperidine-2,6-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-[(4-Methoxyphenyl)methyl]piperidine-2,6-dione
- 3-[(4-Ethoxyphenyl)methyl]piperidine-2,6-dione
- 3-[(4-Propoxyphenyl)methyl]piperidine-2,6-dione
Uniqueness
3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione is unique due to its butoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
特性
CAS番号 |
51180-40-6 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
3-[(4-butoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-10-20-14-7-4-12(5-8-14)11-13-6-9-15(18)17-16(13)19/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,17,18,19) |
InChIキー |
PHUJDAVPFVXMOP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CC2CCC(=O)NC2=O |
溶解性 |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)




![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)

![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)
